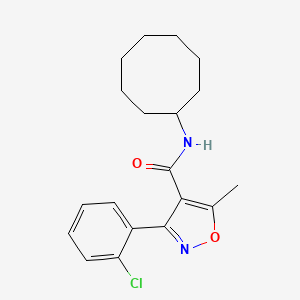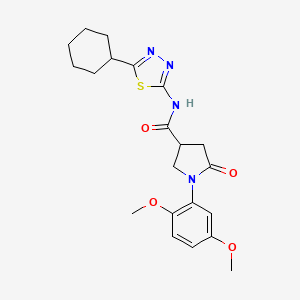![molecular formula C21H23ClN2O3 B11165618 5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide](/img/structure/B11165618.png)
5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group, a methoxy group, and a cyclohexylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Nitration: of a suitable benzene derivative to introduce the nitro group.
Reduction: of the nitro group to an amine.
Acylation: to form the benzamide structure.
Substitution: reactions to introduce the chloro and methoxy groups.
Carbamoylation: to attach the cyclohexylcarbamoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Glibenclamide: A sulfonylurea antidiabetic drug with a similar benzamide structure.
Chlorantraniliprole: An insecticide with a related chemical structure.
Uniqueness
5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylcarbamoyl group, in particular, may provide unique interactions with biological targets compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H23ClN2O3 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H23ClN2O3/c1-27-19-12-11-14(22)13-17(19)21(26)24-18-10-6-5-9-16(18)20(25)23-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
SOIFMAPHCIBHND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11165548.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165565.png)
![N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]norleucine](/img/structure/B11165569.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165577.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11165583.png)
![1-(4-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165589.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11165591.png)
![benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate](/img/structure/B11165592.png)
![Propyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11165599.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide](/img/structure/B11165605.png)
![trans-N-(5-methyl-1,3-thiazol-2-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11165610.png)

